molecular formula C16H15N5O2S B11044268 4,4-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11044268
M. Wt: 341.4 g/mol
InChI Key: BVSNLKALHZKTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrroloquinoline core, which is fused with a tetraazole ring. The presence of multiple functional groups and heteroatoms makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.

    Introduction of the Tetraazole Ring: The tetraazole ring is introduced through a cycloaddition reaction involving azides and nitriles.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE: is similar to other heterocyclic compounds such as:

Uniqueness

The uniqueness of 4,4-DIMETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE lies in its complex structure, which combines multiple heterocyclic rings and functional groups. This structural complexity imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

11,11-dimethyl-9-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C16H15N5O2S/c1-16(2)7-9(8-24-15-17-18-19-20(15)3)10-5-4-6-11-12(10)21(16)14(23)13(11)22/h4-7H,8H2,1-3H3

InChI Key

BVSNLKALHZKTRK-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CSC4=NN=NN4C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.